![molecular formula C12H15ClN2O2S2 B3067252 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride CAS No. 864759-61-5](/img/structure/B3067252.png)

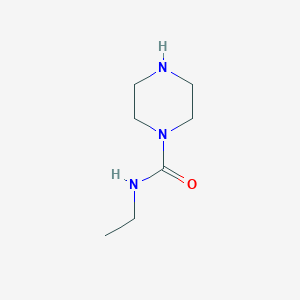

4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride

説明

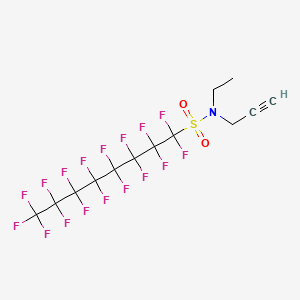

Benzothiophene-3-sulfonyl chloride is an aromatic organic compound with a molecular formula of C8H5ClO2S2 . It has a molecular weight of 232.71 . It is a solid substance under normal conditions .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of Benzothiophene-3-sulfonyl chloride is represented by the InChI code: 1S/C8H5ClO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H .Physical And Chemical Properties Analysis

Benzothiophene-3-sulfonyl chloride is a solid at room temperature . It has a melting point of 85.0 to 89.0 °C and a boiling point of 142 °C/0.6 mmHg .科学的研究の応用

Synthesis and Evaluation as Inhibitors

A series of novel derivatives, including compounds related to 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine, have been synthesized and evaluated for their potential in inhibiting tumor growth and angiogenesis. For example, 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated significant in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth, increased median survival time, and reduced ascites formation in mice. These compounds also suppressed blood vessel formation, indicating their potential as anti-angiogenic agents in cancer therapy (Kumar et al., 2008).

Carbonic Anhydrase Inhibitory and Anticonvulsant Action

Benzenesulfonamide derivatives, including those with piperazine structures, have been discovered to act as potent inhibitors of human carbonic anhydrase isozymes, which play a role in various physiological functions including pH regulation and ion transport. Some of these derivatives also displayed effective anticonvulsant activity, offering protection against seizures in animal models, suggesting their potential application in treating epilepsy and related disorders (Mishra et al., 2017).

Potential Antidepressant Properties

Compounds structurally related to 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine, such as 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives, have shown potent antidepressant-like activity in pharmacological evaluations. These compounds, through their action on central nervous system receptors, may offer therapeutic advantages with lower anticholinergic potential compared to classic tricyclic antidepressants, indicating their potential application in the treatment of depression (Ong et al., 1981).

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine, have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. Some compounds exhibited potent inhibitory activity, indicating their potential utility as therapeutic agents in managing cognitive decline (Sugimoto et al., 1990).

Safety and Hazards

Benzothiophene-3-sulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-(1-benzothiophen-3-ylsulfonyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2.ClH/c15-18(16,14-7-5-13-6-8-14)12-9-17-11-4-2-1-3-10(11)12;/h1-4,9,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOKVNROZUJULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CSC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592218 | |

| Record name | 1-(1-Benzothiophene-3-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride | |

CAS RN |

864759-61-5 | |

| Record name | 1-(1-Benzothiophene-3-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B3067191.png)

![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)

![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)